3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one
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Overview
Description
3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound that belongs to the pyridazinoquinazolinone family. This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinazolinone ring. It has garnered significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one typically involves multiple steps. One common method starts with the reaction of 2-aminobenzamide with succinic anhydride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include heating in ethanol with an excess of hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazinoquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one involves its interaction with DNA and inhibition of topoisomerase I. This leads to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells . The compound’s ability to intercalate into DNA is a key factor in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another heterocyclic compound with similar pharmacological activities.
Quinazolinone: Shares the quinazolinone ring structure and exhibits similar biological properties.
Uniqueness
3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is unique due to its fused ring structure, which combines the properties of both pyridazine and quinazolinone. This structural feature enhances its biological activity and makes it a promising candidate for drug development .
Properties
IUPAC Name |
3-amino-4-chloropyridazino[6,1-b]quinazolin-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-9-7(13)5-14-16-10(9)15-8-4-2-1-3-6(8)11(16)17/h1-5H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCOTOQMKXLYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C(=C(C=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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